REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:15]([OH:17])=[O:16])=[CH:8][N:9]2[CH:12]2[CH2:14][CH2:13]2)=[CH:4][C:3]=1[F:19].CN(C)C=O.[C:25](Cl)(=O)[C:26](Cl)=O>C(O)C.ClCCl>[CH2:25]([O:16][C:15]([C:7]1[C:6](=[O:18])[C:5]2[C:10](=[N:11][C:2]([Cl:1])=[C:3]([F:19])[CH:4]=2)[N:9]([CH:12]2[CH2:14][CH2:13]2)[CH:8]=1)=[O:17])[CH3:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a tan slurry
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 60 minutes
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
stored overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature
|
Type
|
WAIT
|
Details
|
the stirring continued for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated to a brown solid
|
Type
|
TEMPERATURE
|
Details
|
The solid was heated in THF
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |